molecular formula C20H21BrN2O2S B4290235 5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4290235
M. Wt: 433.4 g/mol
InChI Key: VSSZUBYDXODZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a bromophenyl group, a thioether linkage, and a dihydropyridine ring. Dihydropyridines are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-component reactions (MCRs), which are environmentally benign and efficient for producing complex molecules from readily available starting materials . The synthetic route may include the following steps:

Chemical Reactions Analysis

5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures under acidic or basic conditions.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina. Unlike nifedipine, the compound has additional functional groups that may enhance its pharmacological profile.

    Amlodipine: Another calcium channel blocker with a longer duration of action. The presence of the bromophenyl and thioether groups in the compound may provide unique therapeutic benefits.

    Nicardipine: Used for its vasodilatory effects. The compound’s unique structure may offer distinct advantages in terms of selectivity and potency.

Properties

IUPAC Name

5-acetyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-4-5-16-17(10-22)20(23-12(2)19(16)13(3)24)26-11-18(25)14-6-8-15(21)9-7-14/h6-9,16,23H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSZUBYDXODZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=C(NC(=C1C(=O)C)C)SCC(=O)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 3
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 4
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 5
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 6
5-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-propyl-1,4-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.